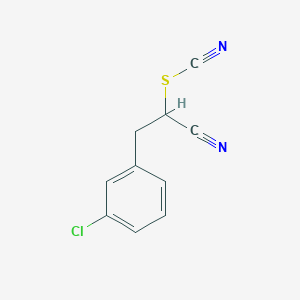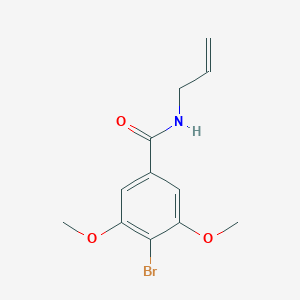
2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine is a complex organic compound that features a pyrazole ring substituted with a thiophene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the thiophene group. The final step involves the attachment of the dimethoxyethylamine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
化学反応の分析
Types of Reactions
2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the pyrazole or thiophene rings.
科学的研究の応用
2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
- 2-(2-Dimethylaminoethoxy)ethanol
- N,N-Dimethyl-2-(2-aminoethoxy)ethanol
- N,N-Dimethyl[2-(2-hydroxyethoxy)ethyl]amine
Uniqueness
2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine is unique due to its specific combination of functional groups and structural features. The presence of the pyrazole ring with a thiophene substituent, along with the dimethoxyethylamine moiety, distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
特性
分子式 |
C12H17N3O2S |
|---|---|
分子量 |
267.35 g/mol |
IUPAC名 |
2,2-dimethoxy-N-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C12H17N3O2S/c1-16-11(17-2)8-13-6-9-7-14-15-12(9)10-4-3-5-18-10/h3-5,7,11,13H,6,8H2,1-2H3,(H,14,15) |
InChIキー |
KLBNHEDVOLTROX-UHFFFAOYSA-N |
正規SMILES |
COC(CNCC1=C(NN=C1)C2=CC=CS2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


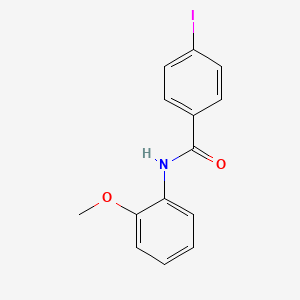
![4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride](/img/structure/B14912436.png)

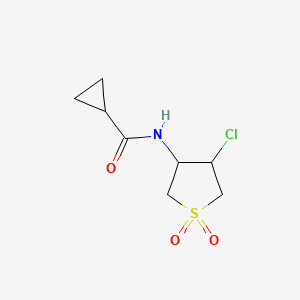

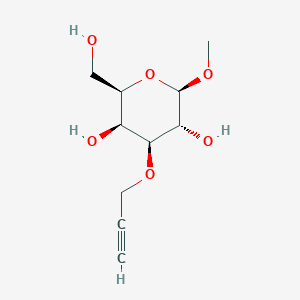

![(5Z)-1-benzyl-5-[(benzylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14912463.png)


